molecular formula C22H21ClN2O2 B11004054 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydrobenzofuran-6-yl)acetamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydrobenzofuran-6-yl)acetamide

Cat. No.: B11004054
M. Wt: 380.9 g/mol
InChI Key: LXQSQCMDHPQMKB-UHFFFAOYSA-N
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Description

This compound features a tetrahydrocarbazole core substituted with a chlorine atom at the 6-position and a 2,3-dihydrobenzofuran-6-yl acetamide side chain. The carbazole scaffold is known for its pharmacological versatility, including antiviral and anticancer activities.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C22H21ClN2O2/c23-15-6-7-18-17(12-15)16-2-1-3-19(22(16)25-18)24-21(26)11-13-4-5-14-8-9-27-20(14)10-13/h4-7,10,12,19,25H,1-3,8-9,11H2,(H,24,26)

InChI Key

LXQSQCMDHPQMKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CC4=CC5=C(CCO5)C=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

    Structural and Functional Group Variations

    The following table summarizes key structural differences and similarities with related compounds:

    Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Activities Synthesis Method
    Target Compound Tetrahydrocarbazole 6-Cl; 2,3-dihydrobenzofuran-6-yl acetamide Not explicitly stated (estimated ~380-400) Potential antiviral/anti-inflammatory Likely coupling reactions
    GSK983 (N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) Tetrahydrocarbazole 6-Cl; pyridinecarboxamide 326 Antiviral (HPV treatment) Asymmetric synthesis
    N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole 6-Cl; phenyl carbonyl ~380 (estimated) Undisclosed (patented) Carbodiimide-mediated coupling
    N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-...-7-yl)oxy]acetamide Tetrahydrocarbazole 6-OCH₃; cyclopenta[c]chromen-7-yloxy 458.514 Undisclosed Nucleophilic substitution
    N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole CF₃; phenyl acetamide ~350 (estimated) Undisclosed Condensation reactions

    Pharmacological and Physicochemical Properties

    • The dihydrobenzofuran’s ether oxygen may facilitate hydrogen bonding with biological targets, unlike the pyridine in GSK983, which relies on aromatic π-π interactions .
    • Synthetic Accessibility :

      • GSK983 employs asymmetric synthesis for enantiomeric purity, while the target compound likely uses simpler coupling reactions, similar to the phenyl carbonyl analog in .
      • The triazole-containing analog in utilizes 1,3-dipolar cycloaddition (click chemistry), offering modularity but requiring azide precursors.
    • Spectroscopic Characterization: IR spectra of analogs (e.g., 1678 cm⁻¹ for C=O in , 1630 cm⁻¹ for C=N in ) highlight functional group differences. The target compound’s acetamide C=O stretch is expected near 1680 cm⁻¹. HRMS data (e.g., [M+H]+ = 393.1112 in ) confirm molecular formulas, a critical step for validating novel derivatives.

    Biological Activity

    N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydrobenzofuran-6-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    • Molecular Formula : C20H21ClN2O
    • Molecular Weight : 340.84654 g/mol
    • CAS Number : 121593-98-4

    Antimicrobial Activity

    Research has indicated that carbazole derivatives exhibit notable antimicrobial properties. For instance, N-substituted carbazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound this compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

    Anticancer Properties

    Carbazole derivatives are also recognized for their anticancer effects. A study reported that compounds with similar structures exhibited cytotoxicity against lung carcinoma (A549) and glioma (C6) cell lines. The IC50 values for these compounds ranged from 5.9 µg/mL to 25.7 µg/mL . The specific activity of this compound against cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

    Neuroprotective Effects

    Neuroprotective activities have been observed in some carbazole derivatives. For instance, compounds were shown to protect neuronal cells from glutamate-induced toxicity at concentrations as low as 3 µM. This effect is attributed to their antioxidative properties . Further studies are needed to confirm the neuroprotective potential of this compound specifically.

    The biological activity of this compound may be linked to its ability to interact with various biological targets:

    • Inhibition of Enzymes : Some studies suggest that carbazole derivatives can inhibit key enzymes involved in cancer progression and inflammation.
    • Signal Transduction Modulation : Compounds have been shown to affect signal transducers like STAT3, which is associated with tumorigenesis. Inhibiting STAT3 activation could provide a mechanism for anticancer activity .

    Case Studies and Research Findings

    StudyFindings
    Kaissy et al. (2015)Reported significant antimicrobial activity against E. coli with a zone of inhibition of 25 mm at 800 µg/mL .
    Howorko et al. (2018)Investigated apoptotic effects on A549 and C6 cell lines; demonstrated varying cytotoxicity levels .
    Saturnino et al. (2013)Synthesized N-substituted carbazole derivatives showing neuroprotective effects at low concentrations .

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